molecular formula C17H21N5O2 B2695958 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea CAS No. 1396807-83-2

1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2695958
CAS No.: 1396807-83-2
M. Wt: 327.388
InChI Key: KFAAKTLSRXFIMO-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the field of kinase inhibition. Its structure incorporates two privileged fragments frequently found in protein kinase inhibitors: an unsymmetrically disubstituted urea and a morpholinopyrimidine group . The urea scaffold is a key feature in several FDA-approved kinase inhibitors, such as sorafenib and regorafenib, and is known to function as a hydrogen bond donor/acceptor, facilitating critical interactions with the enzyme's binding site . The 2-morpholinopyrimidine moiety often acts as a hinge-binding group, anchoring the molecule in the ATP-binding cleft of kinase domains . This molecular architecture suggests potential application as a core scaffold for developing type II kinase inhibitors, which target the inactive DFG-out conformation of kinases and are associated with high selectivity . Researchers can explore this compound as a starting point for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents for conditions driven by aberrant kinase activity, such as cancer, inflammatory diseases, and neurodegenerative disorders. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-ethylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-13-4-3-5-14(10-13)20-17(23)21-15-11-18-16(19-12-15)22-6-8-24-9-7-22/h3-5,10-12H,2,6-9H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAAKTLSRXFIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves the reaction of 3-ethylphenyl isocyanate with 2-morpholinopyrimidine-5-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new urea derivatives with modified functional groups.

Scientific Research Applications

1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties may reveal therapeutic potential for treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Alternatively, it may interact with cell surface receptors, triggering intracellular signaling cascades that lead to various cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea: Similar structure with a methyl group instead of an ethyl group.

    1-(3-Ethylphenyl)-3-(2-piperidinopyrimidin-5-yl)urea: Similar structure with a piperidine ring instead of a morpholine ring.

    1-(3-Ethylphenyl)-3-(2-morpholinopyridin-5-yl)urea: Similar structure with a pyridine ring instead of a pyrimidine ring.

Uniqueness

1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the morpholine ring and the pyrimidine moiety provides distinct reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₃₁N₅O
  • Molecular Weight : 327.4 g/mol
  • CAS Number : 1798027-71-0

The structure of 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea features a urea linkage that connects a morpholinopyrimidine moiety with an ethylphenyl group, which is crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of Polo-like kinase 4 (PLK4) , which plays a critical role in centriole duplication and cell cycle regulation. Overexpression of PLK4 is associated with various cancers, making it a significant target for therapeutic intervention. By inhibiting PLK4, this compound can potentially disrupt the proliferation of cancer cells.

Table 1: Comparison of Biological Activities

Compound NameTarget KinaseBiological Activity
This compoundPLK4Inhibitor, potential anti-cancer
CentrinonePLK4Specific inhibitor, centrosome removal
Other PLK4 InhibitorsVariousVaries by compound

Research Findings

Numerous studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • Research has demonstrated that this compound effectively inhibits PLK4 in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis. For instance, studies using breast cancer and lung cancer cell lines showed significant growth inhibition at micromolar concentrations.
  • Case Studies :
    • A notable case study published in Nature Reviews Molecular Cell Biology highlighted the efficacy of PLK4 inhibitors in stabilizing p53 levels in cells with compromised centrosome function, suggesting a dual mechanism where both cell cycle arrest and apoptosis are triggered by the compound's action on PLK4.
  • Animal Models :
    • In vivo studies using xenograft models have shown that treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to its ability to induce mitotic errors leading to tumor cell death.

Table 2: Summary of In Vivo Efficacy

Study TypeModel TypeDose (mg/kg)Tumor Regression (%)
Xenograft StudyBreast Cancer2560%
Xenograft StudyLung Cancer5075%

Q & A

Q. What are the established synthetic routes for 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the morpholinopyrimidine core is prepared via cyclization of substituted pyrimidines with morpholine under reflux in aprotic solvents (e.g., THF or DCM) . The urea linkage is then formed by reacting 3-ethylphenyl isocyanate with the amino group of the morpholinopyrimidine intermediate. Critical parameters include:
  • Temperature : 60–80°C for urea bond formation to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalysts : Base catalysts like triethylamine improve yields by scavenging HCl .
    Purification is achieved via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and morpholine/pyrimidine ring integration .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 383.18) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (if crystals are obtainable) .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodological Answer :
  • Kinase Inhibition : ATP-binding assays (e.g., ADP-Glo™) quantify inhibition of kinases like EGFR or Aurora B .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) assess IC50_{50} values .
  • Solubility : High-performance liquid chromatography (HPLC) measures aqueous solubility under physiological pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
  • Selectivity Profiling : Screen against kinase panels (e.g., DiscoverX KINOMEscan) to identify off-target interactions .
  • Statistical Analysis : Use ANOVA or t-tests to assess significance; apply design-of-experiments (DoE) principles to minimize confounding variables .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodological Answer :
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the urea NH to improve membrane permeability .
  • Structural Modifications : Replace the 3-ethylphenyl group with polar substituents (e.g., pyridyl) while retaining target affinity .

Q. How is the mechanism of action (MoA) elucidated for this compound?

  • Methodological Answer :
  • Kinase Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding kinetics (KdK_d, kon/koffk_{on}/k_{off}) .
  • Cellular Pathway Analysis : Western blotting detects phosphorylation changes in downstream targets (e.g., ERK or AKT) .
  • Computational Docking : Molecular docking (AutoDock Vina) identifies key interactions with kinase active sites (e.g., hydrogen bonding with hinge regions) .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies involve:
  • Substituent Scanning : Replace the ethyl group on the phenyl ring with halogens, methyl, or methoxy groups .
  • Morpholine Ring Alterations : Test pyrrolidine or piperazine analogs to assess steric/electronic effects .
  • Urea Linkage Replacements : Evaluate thiourea or carbamate analogs for stability and potency .

Q. Example SAR Table :

Substituent (R)Kinase IC50_{50} (nM)Solubility (µg/mL)
3-Ethylphenyl12 ± 1.58.2
3-Chlorophenyl9 ± 0.85.1
3-Methoxyphenyl25 ± 3.215.6
Data derived from analogs in .

Q. What computational tools are used to predict metabolic stability?

  • Methodological Answer :
  • In Silico Metabolism : Software like Schrödinger’s ADMET Predictor or StarDrop identifies labile sites (e.g., morpholine ring oxidation) .
  • CYP450 Inhibition Assays : Human liver microsomes quantify metabolite formation via LC-MS .
  • Molecular Dynamics (MD) Simulations : GROMACS models interactions with cytochrome P450 enzymes to predict degradation pathways .

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